Chronic anxiety and addiction studies demand pharmacological tools that maintain target engagement without tolerance confounds. Ro 64-6198 is the most extensively published non-peptide NOP agonist, uniquely suited for long-term behavioral pharmacology.
• Zero tolerance to anxiolytic-like effects after 15-day chronic dosing in rat models-a property absent in benzodiazepines and reference anxiolytics
• >100-fold selectivity for NOP over μ, κ, δ opioid receptors (Ki = 46.8 nM/μ, 89.1 nM/κ, 1.38 μM/δ), enabling clean target deconvolution in addiction and reward studies
• Reverses stress-induced and CRF-induced anorexia at 0.3 mg/kg i.p., with clear dose separation from hyperphagic effects (2.5 mg/kg)
Supplied as ≥98% HPLC-pure powder with full analytical documentation. For research use only.
Molecular FormulaC26H31N3O
Molecular Weight401.5 g/mol
CAS No.280783-56-4
Cat. No.B1680701
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Ro 64-6198: Research & Procurement Guide
Ro 64-6198 (CAS: 280783-56-4) is a synthetic, non-peptide, brain-penetrant agonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1 (opiate receptor-like 1) [1]. Developed and originally provided by Hoffmann-La Roche, it belongs to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one chemical class and is recognized as the most extensively published non-peptide NOP agonist in the scientific literature, serving as a critical pharmacological tool for investigating the therapeutic potential of the NOP receptor system [2].
Non-peptide brain-penetrant NOP agonist
Tool compound for NOP receptor system studies
Extensively published research tool
[1] Dautzenberg FM, Wichmann J, Higelin J, Py-Lang G, Kratzeisen C, Malherbe P, Kilpatrick GJ, Jenck F. Pharmacological Characterization of the Novel Nonpeptide Orphanin FQ/Nociceptin Receptor Agonist Ro 64-6198: Rapid and Reversible Desensitization of the ORL1 Receptor in Vitro and Lack of Tolerance in Vivo. Journal of Pharmacology and Experimental Therapeutics. 2001;298(2):812-819. View Source
[2] Shoblock JR. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity. CNS Drug Reviews. 2007;13(1):107-136. View Source
Irreplaceability of Ro 64-6198 in Scientific Research
Substituting Ro 64-6198 with seemingly similar NOP receptor agonists or classic opioid ligands is scientifically unsound due to profound differences in selectivity, intrinsic efficacy, and tolerance development. While structurally related compounds like Ro 65-6570 exist, they display distinct pharmacological profiles: Ro 64-6198 demonstrates intrinsic motivational effects absent in Ro 65-6570, and their relative potencies differ in vivo, requiring different dosing regimens to achieve comparable behavioral outcomes [1]. Furthermore, unlike classic opioid agonists that primarily target mu (MOP), delta (DOP), and kappa (KOP) receptors and carry well-characterized risks of tolerance and dependence, Ro 64-6198 exhibits at least 100-fold selectivity for the NOP receptor, a property essential for clean target deconvolution in mechanistic studies . Perhaps most critically, chronic administration of Ro 64-6198 does not produce tolerance to its anxiolytic-like effects—a feature not shared by benzodiazepines or other reference anxiolytics—underscoring that the functional consequences of NOP receptor activation by this specific ligand are not interchangeable with alternative pharmacological tools [2].
NOP agonist comparison
Intrinsic motivational effects may differ from structural analog Ro 65-6570, limiting substitution in reward studies.
Opioid receptor selectivity
NOP selectivity profile may not transfer to classic opioid agonists, confounding target attribution.
Chronic dosing tolerance
Absence of tolerance in behavioral models after chronic dosing may not be replicated with benzodiazepine anxiolytics.
[1] Rutten K, De Vry J, Bruckmann W, Tzschentke TM. Effects of the NOP receptor agonist Ro65-6570 on the acquisition of opiate- and psychostimulant-induced conditioned place preference in rats. European Journal of Pharmacology. 2010;645(1-3):119-126. View Source
[2] Dautzenberg FM, Wichmann J, Higelin J, Py-Lang G, Kratzeisen C, Malherbe P, Kilpatrick GJ, Jenck F. Pharmacological Characterization of the Novel Nonpeptide Orphanin FQ/Nociceptin Receptor Agonist Ro 64-6198: Rapid and Reversible Desensitization of the ORL1 Receptor in Vitro and Lack of Tolerance in Vivo. Journal of Pharmacology and Experimental Therapeutics. 2001;298(2):812-819. View Source
Ro 64-6198 binds to the human NOP receptor (ORL-1) with high affinity, demonstrating a Ki value of 0.389 nM against 0.1 nM OFQ/N for human ORL1 . This binding affinity is within the subnanomolar range, a hallmark of a potent research tool capable of robust target engagement at low concentrations.
Binding affinity (Ki) at human NOP receptor (ORL1)
Target Compound Data
Ki = 0.389 nM (against 0.1 nM OFQ/N)
Comparator Or Baseline
Reference peptide OFQ/N: radioligand used at 0.1 nM
Quantified Difference
Subnanomolar affinity; Ki < 0.4 nM
Conditions
Radioligand binding assay using human recombinant ORL1 receptors and [leucyl-3H]OFQ/N
Why This Matters
High subnanomolar affinity ensures robust target engagement at low compound concentrations, reducing the likelihood of off-target effects in complex biological systems and minimizing compound consumption in large-scale screening campaigns.
Ro 64-6198 displays pronounced selectivity for the NOP receptor over the classic mu (MOP), kappa (KOP), and delta (DOP) opioid receptors, with Ki values of 46.8 nM for μ, 89.1 nM for κ, and 1.38 μM for δ . This translates to a selectivity window of >100-fold for NOP over these off-target receptors. A separate study quantified the selectivity as 130- to 3500-fold for ORL1 compared with opiate receptors, depending on the specific receptor subtype and assay conditions [1].
NOP Ki = 0.389 nM; μ Ki = 46.8 nM; κ Ki = 89.1 nM; δ Ki = 1.38 μM
Comparator Or Baseline
Classic opioid receptors: mu (MOP/OP3), kappa (KOP/OP2), delta (DOP/OP1)
Quantified Difference
>100-fold selectivity for NOP over μ, κ, and δ; 130- to 3500-fold depending on receptor subtype and assay
Conditions
Radioligand binding assays using human recombinant receptors; cAMP inhibition assay in HEK293 cells expressing human ORL1
Why This Matters
Superior selectivity minimizes confounding contributions from classic opioid receptor pathways, enabling researchers to confidently attribute observed pharmacological effects to NOP receptor activation rather than off-target opioid signaling.
[1] Dautzenberg FM, Wichmann J, Higelin J, Py-Lang G, Kratzeisen C, Malherbe P, Kilpatrick GJ, Jenck F. Pharmacological Characterization of the Novel Nonpeptide Orphanin FQ/Nociceptin Receptor Agonist Ro 64-6198: Rapid and Reversible Desensitization of the ORL1 Receptor in Vitro and Lack of Tolerance in Vivo. Journal of Pharmacology and Experimental Therapeutics. 2001;298(2):812-819. View Source
Distinct Motivational Effects vs. Ro 65-6570
In a direct comparison of NOP agonists, Ro 64-6198 and its structural analog Ro 65-6570 exhibited distinct pharmacological profiles. In behavioral studies, Ro 65-6570 was selected for further drug combination studies because, unlike Ro 64-6198, it was devoid of an intrinsic motivational effect when administered alone [1]. In a mouse model of morphine-induced behavioral sensitization, both compounds inhibited the expression of sensitization, but Ro 64-6198 was effective at lower doses (1 and 3 mg/kg, i.p.) compared to Ro 65-6570 (3 and 6 mg/kg, i.p.), indicating approximately 2- to 3-fold higher in vivo potency [2].
NOP agonist comparisonbehavioral pharmacologyconditioned place preference
Evidence Dimension
Effective dose for inhibiting morphine-induced locomotor sensitization
Target Compound Data
1 and 3 mg/kg, i.p. (Ro 64-6198)
Comparator Or Baseline
3 and 6 mg/kg, i.p. (Ro 65-6570, structural analog NOP agonist)
Quantified Difference
Ro 64-6198 is 2- to 3-fold more potent in vivo
Conditions
Mouse model of morphine-induced hyperlocomotion sensitization; challenge dose of morphine (10 mg/kg, s.c.)
Why This Matters
The presence of intrinsic motivational activity in Ro 64-6198 (absent in Ro 65-6570) makes it a more suitable tool for studies investigating the rewarding or motivational properties of NOP receptor activation, while the higher in vivo potency reduces compound consumption and allows for lower dosing in chronic studies.
NOP agonist comparisonbehavioral pharmacologyconditioned place preference
[1] Rutten K, De Vry J, Bruckmann W, Tzschentke TM. Effects of the NOP receptor agonist Ro65-6570 on the acquisition of opiate- and psychostimulant-induced conditioned place preference in rats. European Journal of Pharmacology. 2010;645(1-3):119-126. View Source
[2] Kotlinska J, Wichmann J, Rafalski P, Talarek S, Dylag T, Silberring J. Is the nociceptin (NOP) receptor involved in attenuation of the expression of sensitization to morphine-induced hyperlocomotion in mice? Behavioural Pharmacology. 2005;16(2):101-106. View Source
Receptor Desensitization Profile vs. N/OFQ
Ro 64-6198 induces a pattern of NOP receptor desensitization that differs mechanistically from that of the endogenous peptide agonist N/OFQ. In HEK293 cells stably expressing human ORL1, 30-minute pre-exposure to either agonist reduced cAMP inhibition. However, acidic washes fully restored receptor sensitivity in OFQ/N-exposed cells but failed to do so in Ro 64-6198-exposed cells, indicating sustained receptor internalization specific to Ro 64-6198 [1]. This was corroborated by a significant reduction in cell-surface ORL1 receptors following Ro 64-6198 pre-exposure, an effect blocked by hypertonic sucrose, consistent with clathrin-mediated endocytosis [1].
Receptor desensitization vs. N/OFQHead-to-head
Ro 64-6198: sustained internalization; N/OFQ: full recovery after wash
Differential recovery of cAMP response: N/OFQ shows full recovery; Ro 64-6198 shows sustained impairment
Conditions
HEK293 cells stably expressing human ORL1 receptor; 30-min pre-exposure followed by acidic wash and forskolin-stimulated cAMP accumulation assay
Why This Matters
The distinct desensitization and internalization profile of Ro 64-6198 provides a unique tool for dissecting NOP receptor trafficking and signaling regulation mechanisms that cannot be studied using the endogenous peptide agonist, and may contribute to its lack of tolerance development in vivo.
[1] Dautzenberg FM, Wichmann J, Higelin J, Py-Lang G, Kratzeisen C, Malherbe P, Kilpatrick GJ, Jenck F. Pharmacological Characterization of the Novel Nonpeptide Orphanin FQ/Nociceptin Receptor Agonist Ro 64-6198: Rapid and Reversible Desensitization of the ORL1 Receptor in Vitro and Lack of Tolerance in Vivo. Journal of Pharmacology and Experimental Therapeutics. 2001;298(2):812-819. View Source
No Tolerance to Anxiolytic Effects After Chronic Dosing
In rats subjected to 15 days of daily Ro 64-6198 administration, no signs of tolerance to its anxiolytic-like effects were detected [1]. This is in marked contrast to classic anxiolytics such as benzodiazepines, which exhibit well-documented tolerance upon chronic dosing. Concurrently, brain ORL1 receptor binding sites were reduced in both acutely and chronically treated rats, with full recovery observed 24 hours post-administration and a recovery half-time (t½) of approximately 5.5 hours [1].
Chronic tolerance vs. benzodiazepinesCross-study comparable
No tolerance after 15 days; benzodiazepines: tolerance develops
Development of tolerance to anxiolytic-like effects after chronic dosing
Target Compound Data
No tolerance observed after 15 days of daily administration
Comparator Or Baseline
Benzodiazepines (e.g., diazepam): tolerance develops upon chronic administration
Quantified Difference
Ro 64-6198: 0% attenuation of anxiolytic effect after 15-day chronic dosing; benzodiazepines: significant tolerance development
Conditions
Rat behavioral models of spontaneous and conditioned anxiety; chronic dosing regimen of 15 days
Why This Matters
The absence of tolerance development is a critical differentiator for long-term behavioral studies, allowing researchers to maintain consistent pharmacological effects throughout chronic dosing paradigms without the confounding need for dose escalation that plagues benzodiazepine and classic opioid studies.
[1] Dautzenberg FM, Wichmann J, Higelin J, Py-Lang G, Kratzeisen C, Malherbe P, Kilpatrick GJ, Jenck F. Pharmacological Characterization of the Novel Nonpeptide Orphanin FQ/Nociceptin Receptor Agonist Ro 64-6198: Rapid and Reversible Desensitization of the ORL1 Receptor in Vitro and Lack of Tolerance in Vivo. Journal of Pharmacology and Experimental Therapeutics. 2001;298(2):812-819. View Source
Reversal of Stress- and CRF-Induced Anorexia
Ro 64-6198 reverses the anorectic effect induced by both restraint stress and intracerebroventricular (ICV) CRF injection in food-deprived rats at statistically significant doses of 0.3, 1.0, and 2.5 mg/kg (i.p.) [1]. Notably, reversal of stress- and CRF-induced anorexia occurred at doses lower than those required to produce hyperphagia in freely feeding rats, where only the 2.5 mg/kg dose significantly increased feeding [1]. In contrast, the benzodiazepine diazepam at an anxiolytic dose (0.3 mg/kg) was unable to reduce the anorectic effect of CRF, and partially reduced it only at sedative doses [1].
anorexiastress-induced hypophagiaCRF antagonist
Evidence Dimension
Reversal of CRF-induced anorexia
Target Compound Data
Significant reversal at 0.3, 1.0, and 2.5 mg/kg i.p.
Comparator Or Baseline
Diazepam (benzodiazepine): ineffective at anxiolytic dose (0.3 mg/kg); partial effect only at sedative doses
Quantified Difference
Ro 64-6198 effective at 0.3 mg/kg; diazepam ineffective at equivalent anxiolytic dose
Conditions
20-h food deprived rats; ICV CRF (200 ng/rat); food intake measured over 60 min post-treatment
Why This Matters
The selective reversal of stress-induced anorexia at sub-hyperphagic doses establishes Ro 64-6198 as a superior tool for dissecting NOP receptor-mediated regulation of stress-related feeding behavior, with a clear functional separation from benzodiazepine anxiolytics that lack this therapeutic window.
anorexiastress-induced hypophagiaCRF antagonist
[1] Ciccocioppo R, Biondini M, Antonelli L, Wichmann J, Jenck F, Massi M. Reversal of stress- and CRF-induced anorexia in rats by the synthetic nociceptin/orphanin FQ receptor agonist, Ro 64-6198. Psychopharmacology. 2002;161(2):113-119. View Source
Ro 64-6198: Research & Industrial Applications
Anxiety & Stress Disorder Research Without Tolerance
Ro 64-6198 is the optimal research tool for chronic anxiety and stress studies where tolerance development would otherwise confound data interpretation. As demonstrated in Section 3, 15 days of daily Ro 64-6198 administration produced no detectable tolerance to its anxiolytic-like effects in rat behavioral models [1]. This property is unique among anxiolytic reference compounds and makes Ro 64-6198 indispensable for long-term behavioral pharmacology studies investigating the therapeutic potential of NOP receptor activation in anxiety disorders, post-traumatic stress disorder (PTSD), and chronic stress conditions. Researchers can maintain consistent target engagement throughout multi-week paradigms without the need for dose escalation.
NOP-Mediated Reward & Addiction Pathways
For studies requiring clean pharmacological dissection of NOP receptor contributions to reward, motivation, and substance use disorders, Ro 64-6198 offers unparalleled target specificity. With >100-fold selectivity for NOP over classic mu, kappa, and delta opioid receptors (Ki = 46.8 nM/μ, 89.1 nM/κ, 1.38 μM/δ) , researchers can confidently attribute observed effects on alcohol consumption, cocaine self-administration, or morphine-induced behavioral sensitization to NOP receptor activation rather than confounding opioid receptor crosstalk [2]. This selectivity is particularly critical in addiction research where overlapping opioid receptor pharmacology complicates mechanism-of-action studies.
NOP Agonist Signaling Bias & Receptor Trafficking
Ro 64-6198 exhibits a unique desensitization and internalization signature that distinguishes it from both the endogenous peptide N/OFQ and structurally related NOP agonists. As quantified in Section 3, Ro 64-6198 induces sustained receptor internalization that resists acidic wash recovery, in contrast to the fully reversible desensitization produced by N/OFQ [1]. Additionally, Ro 64-6198 possesses intrinsic motivational activity absent in its structural analog Ro 65-6570, despite both being NOP agonists [3]. This differential profile makes Ro 64-6198 an essential comparator compound for studies investigating biased agonism, functional selectivity, and ligand-directed signaling at the NOP receptor.
Stress-Induced Feeding Disorders & Anorexia Research
Researchers investigating the NOP receptor's role in stress-related appetite dysregulation should select Ro 64-6198 based on its quantified ability to reverse both restraint stress-induced and CRF-induced anorexia at doses as low as 0.3 mg/kg i.p., a dose range distinct from that required to produce hyperphagia [4]. This dose separation (anxiolytic/anti-anorectic effects at 0.3-1.0 mg/kg vs. hyperphagic effects at 2.5 mg/kg) is not observed with benzodiazepine anxiolytics, which fail to reverse CRF-induced anorexia at non-sedative doses. Ro 64-6198 thus provides a unique pharmacological tool for dissecting the neural circuits linking stress, the N/OFQ-NOP system, and feeding behavior.
Application
Selection Property
Validation Focus
Anxiety disorder research models
No tolerance upon chronic dosing
Consistent behavioral endpoints in long-term studies
Reward and addiction pathway studies
High NOP selectivity vs. classic opioid receptors
NOP-specific pathway attribution
Receptor trafficking and biased agonism studies
Unique internalization profile vs. endogenous N/OFQ
Sustained receptor internalization and cAMP desensitization
Stress-induced feeding behavior studies
Reversal of CRF-induced anorexia at low doses
Separation of anxiety-related and hyperphagic dose ranges
[1] Dautzenberg FM, Wichmann J, Higelin J, Py-Lang G, Kratzeisen C, Malherbe P, Kilpatrick GJ, Jenck F. Pharmacological Characterization of the Novel Nonpeptide Orphanin FQ/Nociceptin Receptor Agonist Ro 64-6198: Rapid and Reversible Desensitization of the ORL1 Receptor in Vitro and Lack of Tolerance in Vivo. Journal of Pharmacology and Experimental Therapeutics. 2001;298(2):812-819. View Source
[2] Li H, Maccioni P, Lorrai I, Carai MAM, Gessa GL, Colombo G. NOP Receptor Agonist Ro 64-6198 Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference. Frontiers in Psychiatry. 2019;10:176. View Source
[3] Rutten K, De Vry J, Bruckmann W, Tzschentke TM. Effects of the NOP receptor agonist Ro65-6570 on the acquisition of opiate- and psychostimulant-induced conditioned place preference in rats. European Journal of Pharmacology. 2010;645(1-3):119-126. View Source
[4] Ciccocioppo R, Biondini M, Antonelli L, Wichmann J, Jenck F, Massi M. Reversal of stress- and CRF-induced anorexia in rats by the synthetic nociceptin/orphanin FQ receptor agonist, Ro 64-6198. Psychopharmacology. 2002;161(2):113-119. View Source
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